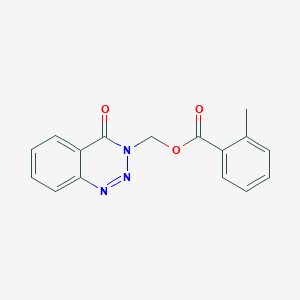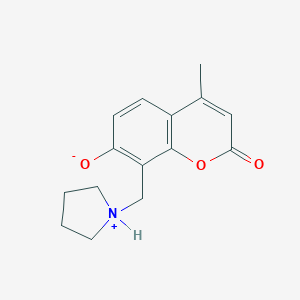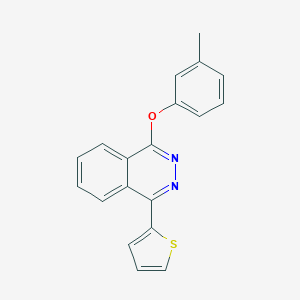![molecular formula C24H19N3OS B382567 20-(4-methylphenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B382567.png)
20-(4-methylphenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimido and phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps, including the condensation of appropriate starting materials, cyclization, and functional group modifications. One common method involves the reaction of 4-methylphenyl hydrazine with a suitable benzothieno precursor under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothieno and pyrimido rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and dyes for electronic devices.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected through fluorescence changes. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects by disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-methylphenyl)-5-(4-methyl-1-piperidinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 5-[4-(2-hydroxyethyl)-1-piperazinyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
Uniqueness
5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C24H19N3OS |
|---|---|
Molecular Weight |
397.5g/mol |
IUPAC Name |
20-(4-methylphenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
InChI |
InChI=1S/C24H19N3OS/c1-14-10-12-15(13-11-14)21-16-6-2-3-7-17(16)22-25-23-20(24(28)27(22)26-21)18-8-4-5-9-19(18)29-23/h2-3,6-7,10-13H,4-5,8-9H2,1H3 |
InChI Key |
GNDRBFZGKKDPMV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-2-thioxo-2,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-6(1H)-one](/img/structure/B382484.png)
![2-amino-4-[4-(difluoromethoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B382485.png)

![ethyl 5-{[(7-methoxy-4-methyl-2-quinolinyl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B382489.png)
![Ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382492.png)
![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-phenylethanone](/img/structure/B382493.png)

![2-(4-piperidinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382495.png)

![ethyl 4-[[5-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate](/img/structure/B382498.png)
![2-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B382502.png)



